molecular formula C18H15BrClN3OS B11110437 (5Z)-5-(4-bromobenzylidene)-3-{[(5-chloro-2-methylphenyl)amino]methyl}-2-thioxoimidazolidin-4-one

(5Z)-5-(4-bromobenzylidene)-3-{[(5-chloro-2-methylphenyl)amino]methyl}-2-thioxoimidazolidin-4-one

Cat. No.: B11110437
M. Wt: 436.8 g/mol
InChI Key: HTZUMSRJYQCTFM-PXNMLYILSA-N
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Description

5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-[(5-CHLORO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a chloromethylanilino group, and a thioxodihydroimidazol-4-one core. Its intricate molecular architecture makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-[(5-CHLORO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions

    Formation of the Thioxodihydroimidazol-4-one Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the core structure.

    Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or a brominating agent.

    Introduction of the Chloromethylanilino Group: This step involves the use of chloromethylaniline and suitable coupling reagents to attach the group to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-[(5-CHLORO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromophenyl and chloromethylanilino groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-[(5-CHLORO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The bromophenyl and chloromethylanilino groups may interact with enzymes or receptors, modulating their activity. The thioxodihydroimidazol-4-one core could play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-[(5-BROMO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
  • 5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-[(5-IODO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

Uniqueness

The uniqueness of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-3-[(5-CHLORO-2-METHYLANILINO)METHYL]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C18H15BrClN3OS

Molecular Weight

436.8 g/mol

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-[(5-chloro-2-methylanilino)methyl]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H15BrClN3OS/c1-11-2-7-14(20)9-15(11)21-10-23-17(24)16(22-18(23)25)8-12-3-5-13(19)6-4-12/h2-9,21H,10H2,1H3,(H,22,25)/b16-8-

InChI Key

HTZUMSRJYQCTFM-PXNMLYILSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NCN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/NC2=S

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCN2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=S

Origin of Product

United States

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